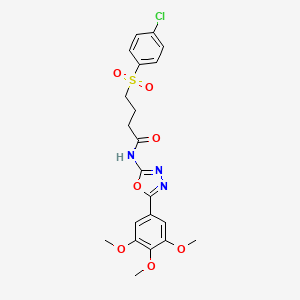
4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H22ClN3O7S and its molecular weight is 495.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a derivative of the oxadiazole class, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H23ClN2O5S
- Molecular Weight : 426.92 g/mol
- Key Functional Groups :
- Oxadiazole ring
- Sulfonamide group
- Chlorophenyl moiety
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound in focus has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Percentage (%) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 78.32 ± 0.41 |
| Escherichia coli | 16 µg/mL | 69.49 ± 0.41 |
| Bacillus subtilis | 8 µg/mL | 62.04 ± 2.78 |
| Pseudomonas aeruginosa | 64 µg/mL | 59.70 ± 3.70 |
These results indicate that the compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through various assays measuring lipoxygenase inhibition. For instance, one study reported that a related compound exhibited an IC50 value of 20.72 ± 0.34 µmoles/L against lipoxygenase, suggesting that modifications in the structure can enhance anti-inflammatory activity .
Case Studies and Research Findings
-
Synthesis and Evaluation of Derivatives :
A series of derivatives were synthesized to evaluate their biological activities. Among these, some exhibited stronger antibacterial properties than others, with specific emphasis on the sulfonamide functionality enhancing efficacy against bacterial strains . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict interactions between the compound and target enzymes such as carbonic anhydrases (CAs). These studies revealed that the compound could effectively bind to CA IX and CA II isoforms, which are relevant in tumor biology . -
In Vivo Studies :
Preliminary in vivo studies indicated potential therapeutic applications in inflammatory diseases due to its ability to inhibit pro-inflammatory mediators .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O7S/c1-29-16-11-13(12-17(30-2)19(16)31-3)20-24-25-21(32-20)23-18(26)5-4-10-33(27,28)15-8-6-14(22)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVSDYLQDZBWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














